5(S)-HETE lactone

Lipoxygenase inhibition Eicosanoid pharmacology Enzyme kinetics

5(S)-HETE lactone (CAS 127708-42-3) is a cyclized derivative of the arachidonic acid metabolite 5(S)-HETE, formed via acid-catalyzed intramolecular nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl group, yielding a δ-lactone (tetrahydro-2H-pyran-2-one) structure. As an eicosanoid-class compound (C₂₀H₃₀O₂, MW 302.45) with ≥98% purity and UV λmax at 237 nm, it functions as a 5-lipoxygenase (5-LO) inhibitor (IC₅₀ = 27 µM against RBL-1 cell 5-LO) and serves as a research tool for studying the 5-LO pathway and 5-oxo-ETE biosynthesis.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 127708-42-3
Cat. No. B590640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(S)-HETE lactone
CAS127708-42-3
Synonyms5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, 1,5-lactone
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1
InChIInChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
InChIKeyQZMAEYDIHWEEAF-JGKLHWIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in acetonitrile

Structure & Identifiers


Interactive Chemical Structure Model





5(S)-HETE Lactone (CAS 127708-42-3): Cyclized Eicosanoid for 5-Lipoxygenase Research and Metabolic Pathway Studies


5(S)-HETE lactone (CAS 127708-42-3) is a cyclized derivative of the arachidonic acid metabolite 5(S)-HETE, formed via acid-catalyzed intramolecular nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl group, yielding a δ-lactone (tetrahydro-2H-pyran-2-one) structure . As an eicosanoid-class compound (C₂₀H₃₀O₂, MW 302.45) with ≥98% purity and UV λmax at 237 nm, it functions as a 5-lipoxygenase (5-LO) inhibitor (IC₅₀ = 27 µM against RBL-1 cell 5-LO) and serves as a research tool for studying the 5-LO pathway and 5-oxo-ETE biosynthesis .

5-LO pathway inhibition studies with stereochemically defined enantiomer
Metabolic pathway isolation: lactone ring prevents conversion to 5-oxo-ETE
Eicosanoid research requiring single-enantiomer reference material

Why 5(S)-HETE Lactone Cannot Be Substituted with Linear 5(S)-HETE or Racemic (±)-5-HETE in 5-LO Inhibition Assays


Generic substitution with linear 5(S)-HETE or racemic (±)-5-HETE introduces confounding variables that compromise experimental reproducibility and data interpretation. The lactone cyclization eliminates the free carboxylic acid moiety, reducing the compound's susceptibility to β-oxidation and conferring distinct chromatographic behavior for use as an analytical standard . Critically, the lactone form exhibits several-fold greater 5-LO inhibitory potency compared to the linear free acid form [1]. Furthermore, (±)-5-HETE contains a racemic mixture of 5(S)-HETE and 5(R)-HETE enantiomers, with the 5(R)-enantiomer demonstrating greater chemotactic potency for human neutrophils than the 5(S)-enantiomer . This enantiomeric functional divergence makes racemic mixtures unsuitable for experiments requiring stereochemically defined pathway interrogation.

5(S)-HETE lactone
Linear 5(S)-HETE
Free acid form susceptible to β-oxidation; 5-LO inhibitory potency context may differ and chromatographic behavior is not equivalent.
5(S)-HETE lactone
Racemic (±)-5-HETE lactone
Contains 5(R)-enantiomer with divergent chemotactic activity; may confound stereospecific pathway interrogation and chemotaxis readouts.
5(S)-HETE lactone
Other 5-LO inhibitors
Lactone-specific metabolic block cannot be replicated by non-lactone inhibitors; substitution may lose 5-oxo-ETE pathway isolation capability.

Quantitative Differentiation Evidence: 5(S)-HETE Lactone vs. Linear 5(S)-HETE and Racemic (±)-5-HETE Lactone


Lactone Cyclization Enhances 5-Lipoxygenase Inhibitory Potency by Several-Fold vs. Linear 5-HETE

The δ-lactone form of 5(S)-HETE demonstrates several-fold greater potency as a 5-lipoxygenase (5-LO) inhibitor compared to the linear (±)-5-HETE free acid. In RBL-1 (rat basophilic leukemia) cell-based assays, (±)-5-HETE lactone inhibits 5-LO activity with an IC₅₀ of 27 µM, whereas the linear form is less potent [1]. The cyclization effectively 'locks' the molecule into a conformation that enhances enzyme binding interactions, providing a measurable potency advantage for inhibition studies.

5-LO Inhibition vs Linear HETE
Head-to-head
IC₅₀ 27 µM (RBL-1 cells); linear form several-fold less potent
Supports lactone-form selection for 5-LO pathway studies
Potency advantage reported in cell-based enzyme assay; review absolute concentrations
Lipoxygenase inhibition Eicosanoid pharmacology Enzyme kinetics

Stereospecific 5-LO Inhibitory Activity: 5(S)-Enantiomer Likely Mediates the IC₅₀ of 27 µM in RBL-1 Cells

The ability of racemic (±)-5-HETE lactone to inhibit rat basophilic leukemia cell 5-lipoxygenase with an IC₅₀ of 27 µM may be entirely attributable to the 5(S)-isomer, as indicated by multiple vendor technical datasheets . The enantiomers have not been tested separately, creating a scientific gap that this purified 5(S)-HETE lactone product addresses directly. In contrast, the 5(R)-HETE enantiomer is a rare lipoxygenase product found predominantly in mollusk oocytes and demonstrates greater chemotactic potency for human neutrophils than the (S)-enantiomer .

Enantiomer-Specific Activity
Cross-study comparable
5(S) likely mediates 5-LO inhibition; 5(R) shows greater neutrophil chemotactic potency
Stereochemically pure enantiomer avoids chemotactic confound
Functional divergence confirmed across assay platforms; racemate not suitable for pathway isolation
Stereoselective pharmacology 5-Lipoxygenase Enantiomer-specific activity

Stable Storage and Solubility Profile: ≥98% Purity with Validated Solvent Compatibility for Reproducible Assay Conditions

5(S)-HETE lactone (Item No. 34240) is supplied at ≥98% purity with validated solubility parameters: ≥50 mg/mL in DMSO, ethanol, and DMF, and ≥1 mg/mL in PBS (pH 7.2) . The product requires storage at -20°C for long-term stability, though it remains stable at ambient temperature for a few days during ordinary shipping [1]. The lactone cyclization eliminates the free carboxylic acid group, reducing susceptibility to aqueous-phase β-oxidation compared to the linear 5-HETE free acid.

Purity & Solubility
Specification review
≥98% purity; ≥50 mg/mL in DMSO, ethanol, DMF; ≥1 mg/mL in PBS pH 7.2
Supports reproducible inter-laboratory assay preparation
Lactone cyclization reduces aqueous-phase β-oxidation vs linear free acid
Analytical chemistry Assay reproducibility Lipid handling

Metabolic Pathway Specificity: 5(S)-HETE Lactone Cannot Be Reversibly Converted to 5-Oxo-ETE

The biosynthesis of 5-oxo-ETE proceeds from 5(S)-HETE via oxidation by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a reaction that requires a free C-5 hydroxyl group [1]. The lactone form of 5(S)-HETE, wherein the C-5 hydroxyl is covalently engaged in the δ-lactone ring with the C-1 carboxyl, is structurally incapable of serving as a substrate for 5-HEDH . This irreversible metabolic block makes 5(S)-HETE lactone a clean tool for isolating 5-LO pathway effects without downstream conversion to the potent eosinophil chemoattractant 5-oxo-ETE, which signals through the OXE receptor with picomolar potency (S-Y048 antagonist IC₅₀ = 20 pM) [2].

Metabolic Fate
Class-level inference
Irreversible metabolic block: cannot be oxidized to 5-oxo-ETE by 5-HEDH
Enables 5-LO pathway isolation without OXE receptor signaling
5-oxo-ETE drives eosinophil chemotaxis; lactone prevents this downstream variable
Eicosanoid metabolism 5-HEDH pathway OXE receptor signaling

Synthetic Accessibility: 5(S)-HETE Lactone as a Key Intermediate for Enantiomerically Pure Dihydro-5-HETE Lactone Derivatives

5(S)-HETE lactone serves as a synthetic precursor for stereochemically defined dihydro-derivatives. Yamauchi et al. (2002) demonstrated the synthesis of (R)-6,7-dihydro-5-HETE lactone and (S)-6,7-dihydro-5-HETE lactone using yeast-mediated reduction as a key stereocontrolling step, achieving enantiomeric excesses of 99% and 95% respectively [1]. The 5(S)-HETE lactone scaffold provides the requisite chiral center for subsequent derivatization, whereas the racemic (±)-5-HETE lactone would yield complex diastereomeric mixtures unsuitable for stereospecific SAR studies of 5-oxo-ETE metabolites [1].

Chiral Synthetic Building Block
Supporting evidence
Enables synthesis of (R)- and (S)-dihydro-5-HETE lactones with ee 99% and 95%
Supports stereocontrolled SAR studies of 5-oxo-ETE metabolites
Racemic (±)-lactone would yield diastereomeric mixtures; single enantiomer required
Stereoselective synthesis Yeast reduction Chiral lactone chemistry

Validated Application Scenarios for 5(S)-HETE Lactone (CAS 127708-42-3) Based on Quantitative Evidence


Stereospecific 5-Lipoxygenase Inhibition Studies Requiring Enantiomerically Defined Compounds

Use 5(S)-HETE lactone as a stereochemically pure 5-LO inhibitor (IC₅₀ = 27 µM in RBL-1 cells) to avoid the confounding functional effects introduced by the 5(R)-enantiomer present in racemic (±)-5-HETE lactone. The 5(R)-enantiomer demonstrates greater chemotactic potency for human neutrophils and may activate pathways distinct from 5-LO inhibition . This scenario is critical for studies investigating the stereospecificity of 5-LO active site interactions and for establishing baseline inhibitory activity without off-target chemotactic signaling.

Metabolic Pathway Isolation Studies Distinguishing 5-LO Activity from 5-Oxo-ETE/5-HEDH/OXE Receptor Signaling

Employ 5(S)-HETE lactone as a pathway-isolated 5-LO inhibitor that cannot be enzymatically converted to 5-oxo-ETE by 5-HEDH. This enables researchers to attribute observed biological effects specifically to 5-LO inhibition without the confounding variable of 5-oxo-ETE production and subsequent OXE receptor activation (which occurs at picomolar concentrations) . This application is particularly relevant for asthma and eosinophilic inflammation research, where 5-oxo-ETE is a primary driver of eosinophil chemotaxis.

Analytical Method Development and Lipidomics Standardization Requiring High-Purity Eicosanoid Reference Materials

Use 5(S)-HETE lactone (≥98% purity, UV λmax = 237 nm) as a chromatographic standard for LC-MS/MS and HPLC method development targeting eicosanoid profiling. The lactone's distinct retention time, predictable UV absorbance, and validated solubility parameters (≥50 mg/mL in DMSO, ethanol, and DMF) ensure reproducible calibration curve generation . This scenario supports lipidomics studies in inflammatory disease models (e.g., rheumatoid arthritis, asthma) where accurate quantitation of 5-LO pathway metabolites is essential.

Stereocontrolled Synthesis of Dihydro-5-HETE Lactones for 5-Oxo-ETE Metabolite SAR Studies

Employ enantiomerically pure 5(S)-HETE lactone as a chiral starting material for the synthesis of (R)- and (S)-6,7-dihydro-5-HETE lactones via yeast-mediated reduction or Baeyer-Villiger oxidation, achieving enantiomeric excesses of 99% and 95% respectively . This application is essential for medicinal chemistry programs investigating structure-activity relationships of 5-oxo-ETE metabolites and for producing stereochemically defined standards for pharmacological evaluation.

Application
Selection Property
Validation Focus
Stereospecific 5-LO pathway studies
Stereochemical purity (single enantiomer)
Verify enantiomer-specific 5-LO response without 5(R)-mediated chemotaxis
5-LO / 5-oxo-ETE pathway dissociation
Lactone ring prevents 5-HEDH conversion
Confirm no 5-oxo-ETE formation in assay; isolate 5-LO effects
Eicosanoid lipidomics & LC-MS method development
High purity, defined UV absorption and retention
Calibration curve linearity and solvent compatibility in research matrices
Stereocontrolled synthesis of 5-oxo-ETE metabolites
Chiral starting material with documented ee pathway
Enantiomeric purity of dihydro derivatives; avoid racemic mixtures

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